molecular formula C16H21N3OS B12566601 [3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-yl](piperidin-1-yl)methanone CAS No. 185116-59-0

[3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-yl](piperidin-1-yl)methanone

Cat. No.: B12566601
CAS No.: 185116-59-0
M. Wt: 303.4 g/mol
InChI Key: QCXDIGKAQLMLSA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a sulfanylideneimidazolidinyl group and a piperidinylmethanone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl isothiocyanate with an imidazolidinone derivative under controlled conditions to form the sulfanylideneimidazolidinyl intermediate. This intermediate is then reacted with piperidin-1-ylmethanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidin-1-ylmethanone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various enzymes and receptors can provide insights into cellular processes and metabolic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfanylideneimidazolidinyl group suggests possible applications in drug design, particularly in the development of inhibitors or modulators of specific biological targets.

Industry

In industrial applications, 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylideneimidazolidinyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The piperidin-1-ylmethanone moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(Dimethylamino)phenyl]phenylmethanone: Similar in structure but lacks the sulfanylideneimidazolidinyl group.

    [4-Methylphenyl]-1-piperidinylmethanone: Similar in structure but lacks the imidazolidinyl group.

    3-(4-Bromophenyl)-2-sulfanylideneimidazolidin-1-ylmethanone: Similar but with a bromine substituent instead of a methyl group.

Uniqueness

The uniqueness of 3-(4-Methylphenyl)-2-sulfanylideneimidazolidin-1-ylmethanone lies in its combination of the sulfanylideneimidazolidinyl and piperidin-1-ylmethanone moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

185116-59-0

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

[3-(4-methylphenyl)-2-sulfanylideneimidazolidin-1-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H21N3OS/c1-13-5-7-14(8-6-13)18-11-12-19(16(18)21)15(20)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3

InChI Key

QCXDIGKAQLMLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=S)C(=O)N3CCCCC3

Origin of Product

United States

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